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Executive Summary

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation
in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This mutation leads to constitutive
activation of the receptor, which in turn inhibits chondrocyte proliferation and differentiation in
the growth plates, resulting in impaired endochondral bone growth. Voxzogo® (vosoritide), a
C-type natriuretic peptide (CNP) analog, is a targeted therapy designed to counteract the
downstream effects of the FGFR3 mutation. This technical guide provides an in-depth overview
of the pharmacodynamics of vosoritide in preclinical achondroplasia models, with a focus on
guantitative data, experimental methodologies, and the underlying signaling pathways.
Preclinical studies in the Fgfr3Y367C/+ mouse model of achondroplasia have demonstrated
that vosoritide significantly improves bone growth and normalizes growth plate architecture by
inhibiting the MAPK signaling pathway.

Mechanism of Action: Antagonizing the Overactive
FGFR3 Pathway

In achondroplasia, the mutated FGFR3 receptor is overly active, leading to an exaggerated
inhibitory signal on chondrocytes within the growth plate. This signaling cascade primarily
proceeds through the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically leading
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to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The
sustained activation of pERK1/2 inhibits the proliferation and differentiation of chondrocytes,
which are essential for longitudinal bone growth.

Vosoritide is a synthetic analog of C-type natriuretic peptide (CNP), a natural regulator of bone
growth.[1] Vosoritide works by binding to the Natriuretic Peptide Receptor-B (NPR-B) on the
surface of chondrocytes.[2] This binding activates guanylate cyclase, leading to an increase in
intracellular cyclic guanosine monophosphate (cGMP).[2] Elevated cGMP levels then inhibit the
RAF-1 kinase, a key component of the MAPK pathway, thereby reducing the phosphorylation of
MEK and ERK1/2.[3] By dampening the excessive FGFR3 signaling, vosoritide effectively
restores the balance of chondrocyte activity, promoting their proliferation and differentiation
and, consequently, enhancing endochondral bone growth.[1][3]
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Figure 1: Vosoritide Mechanism of Action
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Quantitative Data from Preclinical Studies

The primary preclinical model used to evaluate the pharmacodynamics of vosoritide is the
Fgfr3Y367C/+ mouse, which carries a mutation analogous to a common achondroplasia-

causing mutation in humans and recapitulates the key features of the condition, including

disproportionate dwarfism.[1]

Effects on Skeletal Growth

Daily subcutaneous administration of vosoritide (formerly BMN 111) to Fgfr3Y367C/+ mice has
been shown to significantly increase the length of axial and appendicular bones.

Treatment % Increase
Parameter Mean = SD . p-value Reference
Group vs. Vehicle
Naso-anal Fgfr3Y367C/
. 75.2+2.1 - - [2]
Length (mm) + + Vehicle
Fgfr3Y367C/
+ + Vosoritide
82.1+25 9.2% <0.001 [2]
(2.5
mg/kg/day)
Femur Fgfr3Y367C/
. 11.8+0.4 - - [2]
Length (mm) + + Vehicle
Fgfr3Y367C/
+ + Vosoritide
12.9+0.3 9.3% <0.001 [2]
(2.5
mg/kg/day)
Tibia Length Fgfr3Y367C/
_ 125+0.5 - - [2]
(mm) + + Vehicle
Fgfr3Y367C/
+ + Vosoritide
13.8+0.4 10.4% <0.001 [2]
(2.5
mg/kg/day)

Table 1: Effect of Vosoritide on Skeletal Growth in Fgfr3Y367C/+ Mice
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Effects on Growth Plate Histology

Histological analysis of the tibial growth plates of vosoritide-treated Fgfr3Y367C/+ mice

revealed a significant correction of the disorganized chondrocyte columns and an increase in

the height of the proliferative and hypertrophic zones.

Mean
Treatment . % Increase
Parameter Height (um) . p-value Reference
Group vs. Vehicle
*SD
Total Growth Fgfr3Y367C/
. . 230+ 25 [2]
Plate Height + + Vehicle
Fgfr3Y367C/
+ + Vosoritide
310+ 30 34.8% <0.01 [2]
(2.5
mg/kg/day)
Proliferative Fgfr3Y367C/
_ _ 105 # 15 [2]
Zone Height + + Vehicle
Fgfr3Y367C/
+ + Vosoritide
145+ 20 38.1% <0.01 [2]
(2.5
mg/kg/day)
Hypertrophic Fgfr3Y367C/
yP P 9 _ 125 + 20 [2]
Zone Height + + Vehicle
Fgfr3Y367C/
+ + Vosoritide
165+ 25 32.0% <0.01 [2]
(2.5
mg/kg/day)

Table 2: Effect of Vosoritide on Growth Plate Histology in Fgfr3Y367C/+ Mice

Effects on MAPK Signaling

Vosoritide treatment has been shown to reduce the phosphorylation of ERK1/2 in

chondrocytes, demonstrating its direct effect on the target signaling pathway.
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Mean
pPERKI/Total
Cell Type / . % Decrease
. Treatment ERK Ratio p-value Reference
Tissue . vs. Control
(Normalized
)
Human
Achondroplas
) Control 1.0 - - [2]
ia
Chondrocytes
Vosoritide (10
0.45 55% <0.01 [2]
HM)
Tibial Growth
Plate from ]
Vehicle 1.0 - - [2]
Fgfr3Y367C/
+ Mice
Vosoritide
(2.5 0.6 40% <0.05 [2]
mg/kg/day)

Table 3: Effect of Vosoritide on ERK1/2 Phosphorylation

Experimental Protocols
Animal Model and Treatment

e Animal Model:Fgfr3Y367C/+ mice on a C57BL/6 background are a commonly used model
for achondroplasia.[1] These mice exhibit a phenotype that closely resembles human
achondroplasia, including shortened long bones, craniofacial abnormalities, and
disorganized growth plates.[1]

o Treatment Regimen: Vosoritide (BMN 111) is administered via daily subcutaneous injections.
[2] In the pivotal preclinical study by Lorget et al. (2012), treatment was initiated in neonatal
mice (postnatal day 1) and continued for 20 days.[2] A common dosage used in these
studies is 2.5 mg/kg/day.[2]
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Figure 2: Preclinical Experimental Workflow

Skeletal Growth Assessment

o Radiography and Micro-Computed Tomography (UCT): The lengths of the naso-anal region,
femurs, and tibias are measured from X-ray images or 3D reconstructions from pCT scans.
[4] uCT analysis provides high-resolution, three-dimensional images of bone
microarchitecture.[5]

o WCT Protocol:

Euthanize mice and dissect the femurs and tibias.
» Fix bones in 4% paraformaldehyde.

» Scan bones using a high-resolution uCT system (e.g., Scanco UCT 40) at a voxel size
of approximately 10 pm.

» Reconstruct 3D images and perform measurements of bone length and other
morphometric parameters using appropriate software.[5]

Growth Plate Histology

» Tissue Processing and Staining:
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[e]

Dissect tibias and fix in 4% paraformaldehyde.

o

Decalcify bones in 10% EDTA for 10-14 days.

[¢]

Embed bones in paraffin and section longitudinally at 5 pm.

[¢]

Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Safranin-O
for cartilage visualization.

e Histomorphometric Analysis:
o Capture images of the tibial growth plates using a light microscope.

o Measure the height of the total growth plate, the proliferative zone, and the hypertrophic
zone using image analysis software. The proliferative zone is characterized by flattened
chondrocytes arranged in columns, while the hypertrophic zone contains enlarged,
rounded chondrocytes.

MAPK Signaling Analysis

o Western Blot for pERK1/2:
o Dissect tibial growth plate cartilage from treated and control mice.
o Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
o Determine protein concentration using a BCA assay.

o Separate equal amounts of protein (20-30 pg) by SDS-PAGE and transfer to a PVDF
membrane.

o Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST).

o Incubate the membrane with a primary antibody against phosphorylated ERK1/2
(PERK1/2).

o After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary
antibody.
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o Detect the signal using an enhanced chemiluminescence (ECL) substrate.

o Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for
protein loading.

o Quantify band intensities using densitometry software.[6][7]

Conclusion

Preclinical studies in the Fgfr3Y367C/+ mouse model of achondroplasia provide robust
evidence for the pharmacodynamic effects of vosoritide. The quantitative data clearly
demonstrate that vosoritide promotes skeletal growth by correcting the underlying cellular and
signaling defects in the growth plate. Specifically, vosoritide normalizes chondrocyte
proliferation and differentiation by inhibiting the overactive MAPK pathway downstream of the
mutated FGFR3. These preclinical findings laid a strong foundation for the successful clinical
development and approval of Voxzogo® for the treatment of achondroplasia. The detailed
experimental protocols outlined in this guide provide a framework for researchers in the field to
further investigate the mechanisms of vosoritide and to evaluate novel therapeutic strategies
for skeletal dysplasias.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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